{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
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Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a complex organic compound that features a pyrazole ring substituted with a methyl group and an isopropyl group, along with a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the substituents. The reaction conditions often include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Coupling with Phenylethylamine: The final step involves the coupling of the substituted pyrazole with phenylethylamine, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the pyrazole ring or the phenylethylamine moiety, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and isopropyl groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a benzamide structure used in various chemical applications.
Uniqueness
What sets {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine apart is its unique combination of a pyrazole ring with a phenylethylamine moiety. This structure provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23N3 |
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Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-14(3)16(12-18-19)11-17-10-9-15-7-5-4-6-8-15/h4-8,12-13,17H,9-11H2,1-3H3 |
InChI Key |
LDRBTRSEVKLNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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